molecular formula C7H8N2O3 B1323497 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid CAS No. 718621-99-9

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Cat. No. B1323497
CAS RN: 718621-99-9
M. Wt: 168.15 g/mol
InChI Key: YFZDKAJETNSREY-UHFFFAOYSA-N
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Description

The compound 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a fused heterocyclic scaffold that is part of a broader class of pyrazolo[1,3]oxazine derivatives. These compounds are of interest due to their potential pharmacological properties and their utility as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines has been reported to be achieved in 3–4 steps starting from commercially available pyrazoles . The process involves the optimization of a protected hydroxyethyl group on N1, which allows for the regiocontrolled construction of pyrazole-5-aldehydes in high yields. Following deprotection and reduction, the resulting compounds exhibit multiple substitution patterns, indicating the versatility of the synthetic approach .

Another efficient three-step synthesis method has been developed for 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives . This method involves the treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through an intramolecular etherification process by dehydration of a 1,5-diol intermediate. The reaction is promoted by acid media, leading to good to excellent yields .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic ring system that includes a pyrazole ring and an oxazine ring. The presence of a carboxylic acid group adds to the compound's reactivity and potential for further functionalization.

Chemical Reactions Analysis

The intermediate pyrazole lactols, which are precursors to the final oxazine derivatives, have been shown to be versatile synthetic building blocks . These intermediates can undergo various chemical reactions, including etherification, as demonstrated in the synthesis of related compounds . The ability to introduce different substituents through these reactions allows for the generation of a diverse array of derivatives with potential for further chemical exploration.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of such heterocyclic compounds typically include moderate to good solubility in common organic solvents, stability under acidic and basic conditions, and the ability to form salts with various counterions. The presence of a carboxylic acid group is likely to increase the compound's solubility in polar solvents and provide additional sites for chemical modification.

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis and reactivity of 1,2-oxazines and related compounds, including derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, involve dehydration and cyclization reactions. These compounds serve as electrophiles in various organic reactions, demonstrating their utility in synthetic organic chemistry (Sainsbury, 1991).

Biological Activities

  • Pyrazole carboxylic acid derivatives, including 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, are important scaffolds in medicinal chemistry due to their wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties (Cetin, 2020).

Heterocyclic Compound Development

  • The development of heterocyclic compounds using this compound derivatives showcases the compound's versatility in synthesizing novel heterocycles with potential applications in drug discovery and other areas of chemistry (Yoda, 2020).

Drug Discovery and Development

  • The pyrazolo[1,5-a]pyrimidine scaffold, related to this compound, is utilized in drug discovery for its broad range of medicinal properties, such as anticancer, anti-inflammatory, and anti-infectious activities, highlighting the potential of these derivatives in developing new therapeutic agents (Cherukupalli et al., 2017).

Kinase Inhibition

  • The pyrazolo[3,4-b]pyridine scaffold, similar to this compound, has been extensively studied for its application in kinase inhibition, a key area in targeted cancer therapies. The versatility of this scaffold in interacting with various kinases through multiple binding modes makes it a valuable component in the design of kinase inhibitors (Wenglowsky, 2013).

Mechanism of Action

Target of Action

The primary targets of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to determine the exact biochemical pathways affected by this compound . Future studies should aim to elucidate these pathways to better understand the compound’s biological effects.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for determining the compound’s bioavailability and therapeutic potential.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme involved in the breakdown of cyclic AMP (cAMP) in cells . By inhibiting PDE4B, this compound can modulate cAMP levels, thereby influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By modulating cAMP levels through PDE4B inhibition, this compound can influence signaling pathways such as the protein kinase A (PKA) pathway, which plays a crucial role in regulating gene expression and metabolic processes . Additionally, it may affect the expression of genes involved in inflammation and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with PDE4B. This binding inhibits the enzyme’s activity, leading to increased levels of cAMP within cells . The elevated cAMP levels activate PKA, which then phosphorylates various target proteins, resulting in changes in gene expression and cellular functions. This mechanism highlights the compound’s potential as a modulator of intracellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and immunomodulatory properties. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, as it may interact with different biomolecules depending on its subcellular distribution.

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-4-6-9(8-5)2-1-3-12-6/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZDKAJETNSREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620468
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

718621-99-9
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (0.5 g, 3.20 mmol), 1,3-dibromopropane (0.358 mL, 3.52 mmol) and potassium carbonate (1.770 g, 12.81 mmol) were heated at reflux in acetonitrile (20 mL) for 20 h then cooled to RT, filtered and evaporated in vacuo. The residue was dissolved in a mixture of MeOH (10 mL) and water (20 mL), NaOH (0.384 g, 9.61 mmol) added and stirred for 2 h. The reaction mixture was adjusted to pH5 with 2M HCl and purified by reverse phase HPLC with MeCN/aqTFA as eluent. The solvent was evaporated in vacuo to ˜15 mL and freeze dried to give the sub-title compound as a white solid. Yield: 440 mg
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.358 mL
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.384 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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